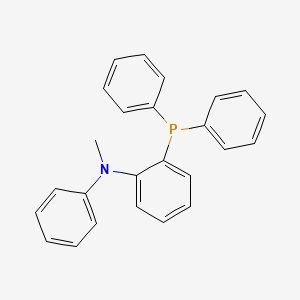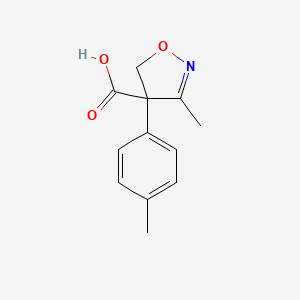![molecular formula C11H7FN2S B12873441 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a fluorine atom and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and nitrogen-containing heterocycles in its structure can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as signal transduction and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrrol-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may result in different biological activity.
6-chloro-2-(1H-pyrrol-1-yl)benzo[d]thiazole: Chlorine substitution instead of fluorine, potentially altering its reactivity and interactions.
6-fluoro-2-(1H-imidazol-1-yl)benzo[d]thiazole: Imidazole ring instead of pyrrole, which may affect its binding affinity and specificity.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and material science applications.
Propiedades
Fórmula molecular |
C11H7FN2S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h1-7H |
Clave InChI |
GVEFSJXMQLKDMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)

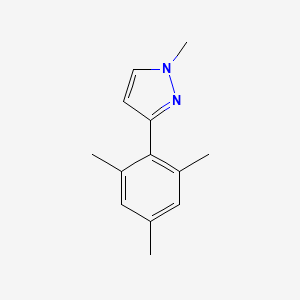
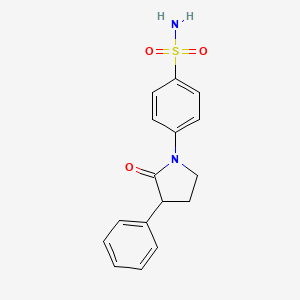
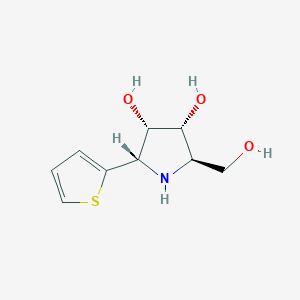
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
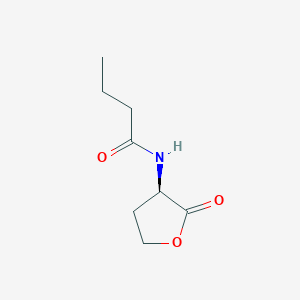
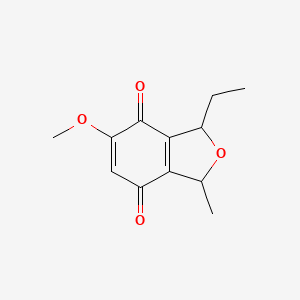
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
